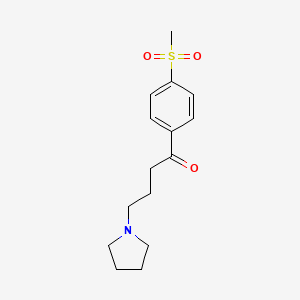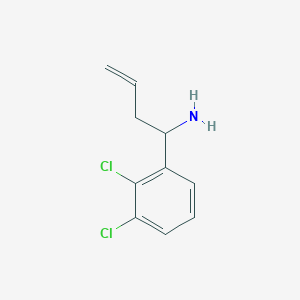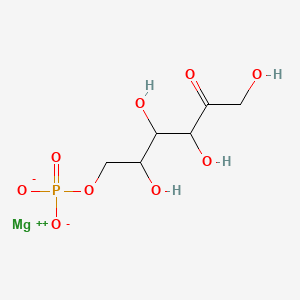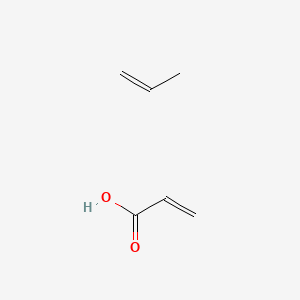
Prop-1-ene;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acrylic acid is primarily produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline . The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
The industrial production of acrylic acid involves the catalytic oxidation of propylene in the gas phase. This process typically uses a catalyst composed of mixed metal oxides, such as molybdenum and vanadium oxides . The reaction is carried out at high temperatures (around 300-400°C) and pressures (1-2 atm) to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Acrylic acid undergoes various types of chemical reactions, including:
Polymerization: Acrylic acid can polymerize to form poly(acrylic acid), a valuable polymer used in various applications.
Esterification: Acrylic acid reacts with alcohols to form esters, such as methyl acrylate and ethyl acrylate.
Addition Reactions: The double bond in acrylic acid can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of acrylic acid.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification of acrylic acid with alcohols.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are used in addition reactions with acrylic acid.
Major Products Formed
Poly(acrylic acid): A polymer used in superabsorbent materials, adhesives, and coatings.
Acrylic Esters: Used in the production of paints, coatings, adhesives, and textiles.
Applications De Recherche Scientifique
Acrylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of acrylic acid involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of superabsorbent polymers, which can absorb and retain large amounts of water . The carboxylic acid group in acrylic acid can also participate in hydrogen bonding and ionic interactions, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.
Crotonic Acid: An unsaturated carboxylic acid with a similar structure to acrylic acid but with a longer carbon chain.
Maleic Acid: An unsaturated dicarboxylic acid with two carboxylic acid groups.
Uniqueness of Acrylic Acid
Acrylic acid is unique due to its high reactivity and ability to form a wide range of polymers and copolymers. Its simple structure and versatile reactivity make it a valuable building block in various chemical and industrial applications .
Propriétés
Numéro CAS |
25214-24-8 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
prop-1-ene;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C3H6/c1-2-3(4)5;1-3-2/h2H,1H2,(H,4,5);3H,1H2,2H3 |
Clé InChI |
QVKOLZOAOSNSHQ-UHFFFAOYSA-N |
SMILES canonique |
CC=C.C=CC(=O)O |
Numéros CAS associés |
106400-60-6 25214-24-8 125472-39-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


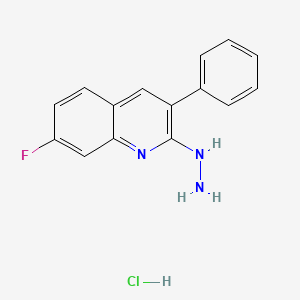

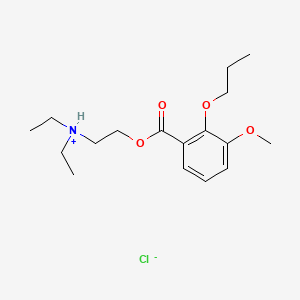


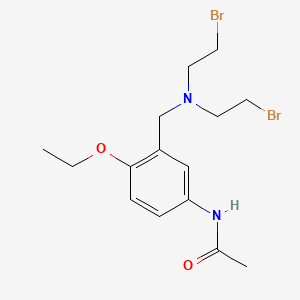
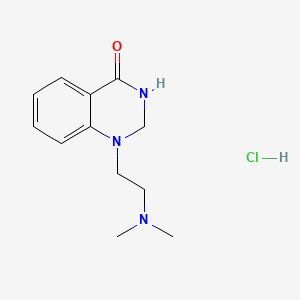
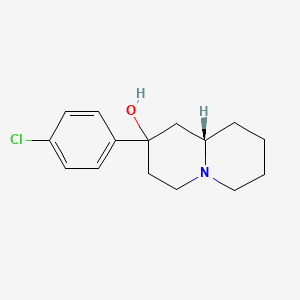
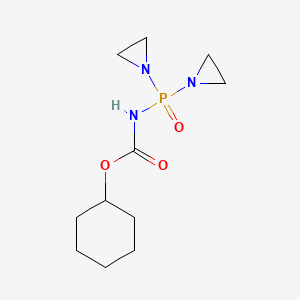
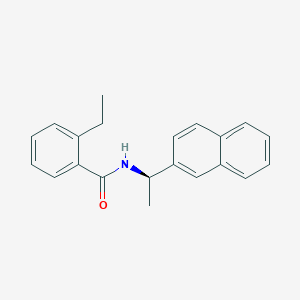
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
